6-Nitroquinoxalin-2-one

説明

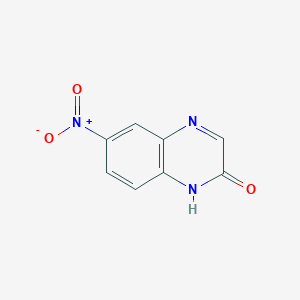

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-nitro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-4-9-7-3-5(11(13)14)1-2-6(7)10-8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAOPCQDVJKMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359927 | |

| Record name | 6-Nitroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25652-34-0 | |

| Record name | 6-Nitroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Properties

The synthesis of 6-nitroquinoxalin-2-one and its derivatives is a critical area of research, enabling the exploration of their structure-activity relationships. Various synthetic strategies have been developed to access this core structure and to introduce diverse functionalities.

A common approach to synthesize the quinoxalin-2-one core involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a suitable dicarbonyl compound or its equivalent. For instance, the reaction of 4-nitro-o-phenylenediamine (B140028) with ethyl pyruvate (B1213749) in n-butanol can yield 3-methyl-6-nitroquinoxalin-2-one. mdpi.com Another method involves the nitration of quinoxalin-2-ol, which can be prepared by the condensation of o-phenylenediamine with glyoxylic acid. scielo.br

The this compound scaffold can be further modified to generate a library of derivatives. For example, the hydroxyl group at the 2-position can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃), which then serves as a reactive handle for nucleophilic substitution reactions. semanticscholar.orgscielo.br This allows for the introduction of various substituents at the 2-position.

Furthermore, the C3 position of the quinoxalin-2-one ring can be functionalized. For example, direct C-H functionalization reactions have been developed for the introduction of groups like trifluoromethyl and styryl moieties. nih.govresearchgate.net

Table 1: Synthesis of Selected this compound Derivatives

| Compound | Reactants | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-methyl-6-nitroquinoxalin-2-one | 4-nitro-o-phenylenediamine, ethyl pyruvate | n-butanol, reflux | - | mdpi.com |

| 2-Chloro-6-nitroquinoxaline | This compound, POCl₃, PCl₅ | Reflux, 110°C, 6 hours | 89 | semanticscholar.org |

| (E)-3-(4-Methoxystyryl)-6-nitroquinoxalin-2(1H)-one | 3-Methyl-6-nitroquinoxalin-2(1H)-one, 4-methoxybenzaldehyde, malononitrile | Diglyme, microwave, 120°C, 15 min | 81 | nih.gov |

| (E)-3-(4-Chlorostyryl)-6-nitroquinoxalin-2(1H)-one | 3-Methyl-6-nitroquinoxalin-2(1H)-one, 4-chlorobenzaldehyde, malononitrile | Diglyme, microwave, 120°C, 15 min | 79 | nih.gov |

| 2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide | 2-azido-N-(4-phenylthiazol-2-yl)acetamide, 2-(prop-2-yn-1-yloxy)-6-nitroquinoxaline | CuSO₄·5H₂O, L-sodium ascorbate (B8700270) | 93 | semanticscholar.org |

Biological Activity

Anticancer Activity

Numerous studies have demonstrated the potential of this compound derivatives as anticancer agents. These compounds have been evaluated against various cancer cell lines, and their inhibitory activities are often quantified by their IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

For example, a series of novel quinoxaline derivatives were synthesized and evaluated for their anticancer activity against three human cancer cell lines: MCF-7 (breast), HepG2 (liver), and HCT-116 (colon). nih.gov Some of these compounds exhibited potent anticancer activity with IC50 values in the low micromolar range. nih.gov Another study focused on the synthesis of 2-aryl-6-diethylaminoquinazolinone derivatives, which are structurally related to quinoxalines, and found that some compounds were highly cytotoxic against several cancer cell lines. researchgate.net

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 11 | MCF-7 | 0.81 | nih.gov |

| Compound 11 | HepG2 | 1.22 | nih.gov |

| Compound 11 | HCT-116 | 1.54 | nih.gov |

| Compound 13 | MCF-7 | 1.12 | nih.gov |

| Compound 13 | HepG2 | 2.91 | nih.gov |

| Compound 13 | HCT-116 | 2.13 | nih.gov |

| Compound 4a | MCF-7 | 3.21 | nih.gov |

| Compound 4a | HepG2 | 4.11 | nih.gov |

| Compound 4a | HCT-116 | 3.98 | nih.gov |

| Compound 5 | MCF-7 | 4.54 | nih.gov |

| Compound 5 | HepG2 | 3.87 | nih.gov |

| Compound 5 | HCT-116 | 4.01 | nih.gov |

Antimicrobial Activity

The quinoxaline scaffold is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a nitro group, as in this compound, can further enhance this activity. Derivatives of this compound have been tested against a range of bacterial and parasitic pathogens.

For instance, a study on 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives showed promising antibacterial properties against several bacterial strains, with low minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC). aging-us.com Another study synthesized a series of 7-nitroquinoxalin-2-ones and 6-nitroquinoxaline-2,3-diones and evaluated their activity against the parasite Trichomonas vaginalis, with some derivatives showing high in vitro activity.

Table 3: Antibacterial Activity of Selected Quinoxaline-2-hydrazone Derivatives

| Compound | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |

|---|---|---|---|---|

| Derivative 1 | Staphylococcus aureus | 0.0625 | 0.125 | researchgate.net |

| Derivative 1 | Bacillus subtilis | 0.0313 | 0.0625 | researchgate.net |

| Derivative 1 | Escherichia coli | 0.125 | 0.250 | researchgate.net |

| Derivative 1 | Pseudomonas aeruginosa | 0.125 | 0.250 | researchgate.net |

| Derivative 2 | Staphylococcus aureus | 0.0313 | 0.0625 | researchgate.net |

| Derivative 2 | Bacillus subtilis | 0.0313 | 0.0625 | researchgate.net |

| Derivative 2 | Escherichia coli | 0.0625 | 0.125 | researchgate.net |

| Derivative 2 | Pseudomonas aeruginosa | 0.0625 | 0.125 | researchgate.net |

Conclusion

Classical and Contemporary Synthetic Approaches

The construction of the core 6-nitroquinoxalin-2-one structure relies heavily on well-established cyclocondensation reactions, with ongoing research focused on improving regioselectivity and scalability.

The primary and most classical method for synthesizing the quinoxalin-2-one ring system is the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. cardiff.ac.ukbenchchem.com For the synthesis of this compound, the required precursor is 4-nitro-o-phenylenediamine (B140028) (also known as 4-nitro-1,2-diaminobenzene). This diamine is typically reacted with a glyoxylic acid equivalent.

Commonly employed methods include:

Reaction with Glyoxylic Acid: The condensation of 4-nitro-o-phenylenediamine with glyoxylic acid monohydrate in a suitable solvent like methanol (B129727) or ethanol (B145695) provides a direct route to 6-nitroquinoxalin-2(1H)-one. benchchem.comrsc.org The reaction generally proceeds by heating the mixture at reflux. rsc.org

Reaction with Diethyl Oxalate (B1200264): Another approach involves treating 4-nitro-o-phenylenediamine with diethyl oxalate in the presence of acid (e.g., 4 N HCl) under reflux conditions. This reaction first forms 6-nitroquinoxaline-2,3(1H,4H)-dione, which can then be further processed to yield quinoxalinone derivatives. cardiff.ac.uk

Reaction with Ethyl 2-oxoacetate: A general procedure for preparing quinoxalinones involves the reaction of an o-arylenediamine with ethyl 2-oxoacetate in ethanol. The mixture is heated to reflux and then stirred at room temperature, causing the product to precipitate. rsc.org

These condensation reactions are fundamental to forming the heterocyclic core of this compound.

Regioselectivity is a critical aspect when using unsymmetrically substituted o-phenylenediamines like 4-nitro-o-phenylenediamine. The goal is to selectively form the 6-nitro isomer over the alternative 7-nitro isomer.

The inherent electronic properties of the starting material, 4-nitro-o-phenylenediamine, largely control the outcome of the condensation. The electron-withdrawing nature of the nitro group at the 4-position deactivates the adjacent amino group at position 1, making the amino group at position 2 significantly more nucleophilic. thieme-connect.de Consequently, the initial condensation with the more electrophilic carbonyl group of the α-keto acid (or its ester) occurs preferentially at the 2-amino group. This directs the cyclization to yield the desired this compound as the major product. thieme-connect.denih.gov

In contrast, direct nitration of an unsubstituted quinoxalin-2(1H)-one often leads to a mixture of isomers. For example, nitration with potassium nitrate (B79036) in sulfuric acid typically yields the 6-nitro derivative as the main product, but other isomers can also be formed. thieme-connect.de Therefore, starting with the correctly substituted diamine is the preferred strategy for achieving high regioselectivity.

A study on the synthesis of bis-quinoxalines demonstrated that the condensation of 1,4-phenylene-bis-glyoxal with 4-nitro-1,2-phenylenediamine proceeded regioselectively to yield 1,4-Bis(6-nitroquinoxalin-2-yl)benzene, further confirming the directing effect of the nitro group. d-nb.info

The operational simplicity of condensation reactions makes them amenable to scaling up for the production of larger quantities of this compound and its derivatives. Researchers have reported successful multi-gram preparations.

One study detailed a scalable synthesis of quinoxalin-2-ol (the parent compound) by reacting o-phenylenediamine with glyoxylic acid, noting the reproducibility of scaling from a 0.3 g to a 10.0 g scale. benchchem.com Similar principles apply to the 6-nitro derivative. Another protocol describes a base-mediated C3-alkylation of quinoxalinones that was successfully demonstrated on a gram scale. acs.org

A general procedure for the alkylation of quinoxalinones, which can be applied to the 6-nitro derivative, involves adding a halogenoalkane to a suspension of the quinoxalinone and potassium carbonate in DMF. rsc.org This method's simplicity is advantageous for larger-scale preparations. For instance, the synthesis of (E)-3-(4-methoxystyryl)-6-nitroquinoxalin-2(1H)-one was achieved with an 81% yield, producing 0.26 g of the product, indicating good efficiency for this class of reactions. nih.gov

Functionalization and Derivatization Techniques of the this compound Scaffold

The quinoxalin-2(1H)-one ring system is a versatile scaffold for further chemical modification, allowing for the introduction of various functional groups to modulate its properties. acs.org

Direct C-H bond functionalization has emerged as a powerful and efficient strategy for modifying the quinoxalin-2(1H)-one core, avoiding the need for pre-functionalized starting materials. thieme-connect.comcitedrive.com These reactions predominantly occur at the C3 position, which is the most cost-effective site for introducing valuable functional groups. nih.gov

A variety of C-H functionalization reactions, including alkylation, arylation, and amination, have been developed for the quinoxalin-2(1H)-one scaffold. researchgate.netnih.gov These methods often employ transition-metal catalysts or hypervalent iodine reagents to facilitate the transformation. nih.govresearchgate.net For example, iodosobenzene (B1197198) has been used to promote the oxidative C3-arylation of quinoxalin-2(1H)-ones with arylhydrazines. nih.gov While many examples focus on the general quinoxalinone structure, these methodologies are often applicable to substituted derivatives like this compound.

The introduction of specific functionalities, particularly fluorine-containing groups, is of great interest in medicinal chemistry. researchgate.net Several methods have been developed for the derivatization of the quinoxalin-2(1H)-one scaffold.

Trifluoromethylation: The trifluoromethyl (CF3) group is a crucial substituent in modern pharmaceuticals. Direct C3-trifluoromethylation of quinoxalin-2(1H)-ones can be achieved using various reagents and conditions.

A three-component reaction of quinoxalin-2(1H)-ones, alkenes, and sodium trifluoromethanesulfinate (CF3SO2Na) mediated by K2S2O8 allows for the synthesis of 3-trifluoroalkylated quinoxalin-2(1H)-ones under metal-free conditions. nih.gov

Another approach uses (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) as the trifluoromethyl source with PhI(OAc)2 as a promoter, also under transition-metal-free conditions. nih.govresearchgate.net

Graphene oxide has been used as a catalyst in a multi-component reaction with Langlois' reagent (NaSO2CF3) to achieve the C-H trifluoromethylation of alkynes and quinoxalinones. nih.gov

Alkylation: Alkylation of the quinoxalin-2(1H)-one core can occur at both the N1 and C3 positions.

N-Alkylation: The nitrogen at the 1-position can be alkylated using a halogenoalkane in the presence of a base like potassium carbonate in DMF. rsc.org The synthesis of 1-methyl-6-nitroquinoxalin-2(1H)-one has been reported using this type of procedure. acs.org

C3-Alkylation: A base-mediated protocol for the C3-alkylation of quinoxalinones has been developed, which can be followed by a tandem cyclization to create more complex fused heterocycles. acs.org

Alkoxylation: The introduction of an alkoxy group at the C3 position has also been explored. A direct C3-alkoxylation of quinoxalin-2(1H)-ones with primary or secondary alcohols can be achieved using PhI(OTFA)2 as an oxidant under catalyst-free conditions. scribd.com This cross-dehydrogenative coupling provides an efficient route to 3-alkoxyquinoxalin-2(1H)-ones. Although tested on various substituted quinoxalinones, the 7-nitro derivative was explicitly mentioned, suggesting the applicability to the 6-nitro isomer. scribd.com

Table of Research Findings on the Synthesis and Derivatization of this compound

| Reaction Type | Precursors/Reagents | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Condensation | 4-nitro-o-phenylenediamine, Diethyl oxalate | 4 N HCl, reflux | 6-nitroquinoxaline-2,3(1H,4H)-dione | - | cardiff.ac.uk |

| Condensation | 4-nitro-1,2-phenylenediamine, Ethyl 2-oxoacetate | Ethanol, reflux then RT | 6-nitroquinoxalin-2(1H)-one | - | rsc.org |

| Condensation | 4-nitro-1,2-phenylenediamine, 1,4-phenylene-bis-glyoxal | Ethanol, reflux, 15 h | 1,4-Bis(6-nitroquinoxalin-2-yl)benzene | 68% | d-nb.info |

| Styryl Derivatization | 6-nitroquinoxalin-2(1H)-one, 4-methoxybenzaldehyde, malononitrile | K2CO3, DMF, 120 °C | (E)-3-(4-Methoxystyryl)-6-nitroquinoxalin-2(1H)-one | 81% | nih.gov |

| N-Alkylation | 6-nitroquinoxalin-2(1H)-one, Iodomethane | - | 1-Methyl-6-nitroquinoxalin-2(1H)-one | 61% | acs.org |

| C-H Trifluoroalkylation | Quinoxalin-2(1H)-ones, Alkenes, CF3SO2Na | K2S2O8, CH3CN/H2O | 3-Trifluoroalkylated quinoxalin-2(1H)-ones | up to 77% | nih.gov |

| C-H Trifluoromethylation | Quinoxalin-2(1H)-ones, TMSCF3 | PhI(OAc)2 | 3-Trifluoromethylquinoxalin-2(1H)-ones | - | nih.govresearchgate.net |

| C-H Alkoxylation | Quinoxalin-2(1H)-ones, Alcohols | PhI(OTFA)2 | 3-Alkoxyquinoxalin-2(1H)-ones | Good to excellent | scribd.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalinone derivatives to minimize environmental impact and enhance efficiency. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in the synthesis of quinoxalinones, offering significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and cleaner reaction profiles. nycu.edu.twnih.govuit.nonih.gov The synthesis of various quinoxaline (B1680401) derivatives, including those with a nitro group, has been successfully achieved using microwave-assisted techniques. tsijournals.com For instance, the condensation of o-phenylenediamines with dicarbonyl compounds can be rapidly accelerated under microwave irradiation, often without the need for a catalyst or with the use of a mild acidic catalyst like iodine. sapub.org One-pot synthesis of quinoxaline and its substituted derivatives has been developed using microwave irradiation for a mere 60 seconds at 160 watts, showcasing a significant improvement in reaction speed. tsijournals.com

A notable application involves the microwave-assisted synthesis of benzimidazole-linked quinoxalinones on a soluble polymer support. nycu.edu.tw This method utilizes key steps such as ipso-fluoro nucleophilic substitution and cyclization under microwave conditions, dramatically reducing reaction times from hours to minutes. nycu.edu.tw Furthermore, a metal-free, microwave-assisted synthesis of substituted quinoxalinones has been developed through a carbene-mediated reaction between aryldiazo esters and 1,2-diamines, yielding products in as little as six minutes. uit.no

Ultrasound-Assisted Synthesis

Ultrasonic irradiation is another green technique that has been effectively employed in the synthesis of quinoxalinone-related structures. acs.orgrsc.orgmdpi.comijcce.ac.ir Ultrasound promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. This method has been successfully used for the rapid synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions, avoiding the need for metal catalysts. rsc.org While direct examples for this compound are less common, the successful application of ultrasound in synthesizing related heterocyclic systems suggests its potential for the eco-friendly production of this compound.

Use of Greener Catalysts and Solvents

The development of environmentally friendly catalytic systems is a cornerstone of green chemistry. For the synthesis of quinoxalines, catalysts like graphitic carbon nitride (g-C3N4) have been used as a heterogeneous photocatalyst for C-H functionalization under visible light, offering a recyclable and cost-effective option. rsc.org Additionally, water has been explored as a green solvent for the synthesis of quinoxaline derivatives, eliminating the need for volatile organic compounds. nih.gov The use of recyclable alumina-supported heteropolyoxometalates has also been shown to be an efficient protocol for quinoxaline synthesis at room temperature. nih.gov

| Method | Key Features | Advantages | Example Application |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, cleaner products. nycu.edu.twnih.govuit.nonih.gov | Synthesis of benzimidazole-linked quinoxalinones on a polymer support. nycu.edu.tw |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to enhance reaction rates. | Fast reactions at ambient temperature, catalyst-free conditions. rsc.orgmdpi.comijcce.ac.ir | Synthesis of quinazolinones from o-aminobenzamides and aldehydes. rsc.org |

| Green Catalysts | Use of recyclable and non-toxic catalysts. | Environmentally friendly, cost-effective, reusable. rsc.orgnih.gov | g-C3N4 as a photocatalyst for C-H functionalization of quinoxalinones. rsc.org |

| Green Solvents | Replacement of volatile organic solvents with water or other benign alternatives. | Reduced environmental pollution and health hazards. nih.gov | Synthesis of quinoxalines in water. nih.gov |

Applications of Click Chemistry in Derivatization

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. illinois.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles is a prime example of a click reaction and has been widely used in drug discovery and materials science. illinois.edupcbiochemres.comdergipark.org.tr

In the context of this compound, click chemistry provides a powerful tool for its derivatization, allowing for the introduction of diverse functional groups and the creation of novel molecular architectures. researchgate.net This is particularly valuable for generating libraries of compounds for biological screening. researchgate.net

A common strategy involves the synthesis of an alkyne- or azide-functionalized this compound, which can then be "clicked" with a corresponding azide- or alkyne-containing molecule. For instance, 2-(ethynyloxy)-6-nitroquinoxaline can be synthesized and subsequently reacted with various azido-containing compounds to produce a range of 1,2,3-triazole-linked this compound derivatives. semanticscholar.org

One study details the synthesis of a series of N-(substituted)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives. semanticscholar.org This was achieved by reacting 2-(ethynyloxy)-6-nitroquinoxaline with different 2-azido-N-(substituted)acetamides in the presence of a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalytic system. semanticscholar.org This approach highlights the modularity of click chemistry, enabling the rapid assembly of complex molecules from simpler building blocks. semanticscholar.org

The resulting triazole-containing quinoxalinone derivatives have shown potential in various therapeutic areas. nih.govnih.govfrontiersin.org The triazole ring can act as a linker to connect the quinoxalinone core to other pharmacophores, potentially enhancing the biological activity of the parent compound. frontiersin.org

| Reactant 1 | Reactant 2 | Resulting Derivative | Reference |

|---|---|---|---|

| 2-(ethynyloxy)-6-nitroquinoxaline | 2-azido-N-phenylacetamide | 2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | semanticscholar.org |

| 2-(ethynyloxy)-6-nitroquinoxaline | 2-azido-N-(4-chlorophenyl)acetamide | N-(4-chlorophenyl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | semanticscholar.org |

| 2-(ethynyloxy)-6-nitroquinoxaline | 2-azido-N-(4-nitrophenyl)acetamide | N-(4-nitrophenyl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | semanticscholar.org |

| 2-(ethynyloxy)-6-nitroquinoxaline | 2-azido-N-(4-phenylthiazol-2-yl)acetamide | 2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide | semanticscholar.org |

Influence of Substituents and Reaction Conditions on this compound Synthesis and Regioselectivity

The synthesis of substituted quinoxalin-2-ones, including this compound, is significantly influenced by the nature and position of substituents on the starting materials, as well as the reaction conditions employed. These factors play a crucial role in determining the yield, reaction rate, and, in the case of unsymmetrical reactants, the regioselectivity of the final product. psu.edu

Influence of Substituents

The electronic properties of substituents on the o-phenylenediamine ring have a notable effect on the rate of quinoxalinone formation. Electron-donating groups on the phenyl ring of the 1,2-diamine tend to favor product formation. nih.gov Conversely, electron-withdrawing groups, such as chloro or bromo, can decrease the reaction rate and lower the yields. nih.gov The nitro group in 4-nitro-o-phenylenediamine is a strong electron-withdrawing group, which can influence the nucleophilicity of the amino groups and thus the rate of cyclization.

In the synthesis of unsymmetrically substituted quinoxalin-2-ones, the position of the substituent on the o-phenylenediamine ring can dictate the regiochemical outcome of the reaction. psu.edu For example, a substituent at the 3-position of a 1,2-phenylenediamine can exert a significant steric effect, leading to the exclusive formation of one regioisomer. psu.edu The electronic effects of substituents also play a critical role in directing the regioselectivity. The chemical shift differences in 13C NMR spectroscopy can be used to identify the resulting quinoxaline isomers. psu.edu

Influence of Reaction Conditions

Reaction conditions such as temperature, solvent, and the choice of catalyst can profoundly impact the synthesis of this compound and its derivatives. For instance, in microwave-assisted synthesis, precise control of temperature and irradiation time is crucial for optimizing yields and minimizing side products. mdpi.com

The choice of solvent can also affect the outcome of the reaction. While many syntheses are performed in organic solvents like DMF or ethanol, the use of greener solvents like water is being explored. sapub.orgnih.gov The acidity or basicity of the reaction medium is another critical parameter. The condensation of o-phenylenediamines with dicarbonyl compounds is often catalyzed by acids. sapub.org

Furthermore, in nucleophilic substitution reactions on the quinoxaline ring, the reaction conditions can determine the nature of the product. For example, the cyclization of 2-dialkylamino-2′-halogenoacetanilides can lead to either 3-oxoquinoxalinium salts or quinoxalin-2-ones, depending on the experimental conditions. rsc.org

| Factor | Influence | Examples |

|---|---|---|

| Substituents (Electronic Effects) | Electron-donating groups on the diamine ring generally increase reaction rates, while electron-withdrawing groups decrease them. nih.gov | -CH3 (donating) vs. -Cl, -Br, -NO2 (withdrawing). nih.gov |

| Substituents (Steric Effects) | Bulky substituents can hinder the reaction at a particular site, leading to regioselective product formation. psu.edu | A substituent at the 3-position of 1,2-phenylenediamine can lead to a single regioisomer. psu.edu |

| Temperature | Higher temperatures generally increase reaction rates, but can also lead to side products. Microwave heating offers precise temperature control. mdpi.com | Optimizing temperature in microwave-assisted nucleophilic substitution reactions. mdpi.com |

| Solvent | The polarity and nature of the solvent can affect reactant solubility and reaction mechanism. | Use of DMF, ethanol, or greener alternatives like water. sapub.orgnih.gov |

| Catalyst | Catalysts can accelerate the reaction and improve selectivity. | Acid catalysts for condensation reactions; copper catalysts for click chemistry. sapub.orgsemanticscholar.org |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of quinoxaline derivatives. researchgate.netresearchgate.net Calculations are often performed using the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-31G* to achieve a balance between accuracy and computational cost. researchgate.netiucr.orgresearchgate.netresearchgate.net These methods have been successfully applied to study various aspects of this compound and related compounds. researchgate.netiucr.org

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Electron Density Distribution)

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. Key parameters in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy of its lowest possible electronic excitation. researchgate.netschrodinger.comossila.com

For a derivative, 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, the HOMO-LUMO energy gap has been calculated to be 4.39 eV. iucr.org In this molecule, the electron density of the HOMO is primarily located on the quinoline (B57606) part of the structure, while the LUMO's electron density is concentrated over the phenyl ring. iucr.org Another study on a different derivative reported a HOMO-LUMO energy gap of 3.8904 eV. researchgate.net A smaller HOMO-LUMO gap generally suggests lower hardness, reduced stability, and higher reactivity. researchgate.net

The distribution of electron density within the molecule can be visualized through molecular electrostatic potential maps, which identify electron-rich and electron-poor regions, crucial for predicting sites of electrophilic and nucleophilic attack.

Molecular Geometry Optimization

Computational geometry optimization is a fundamental step in theoretical studies, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. arxiv.org For quinoxaline derivatives, DFT calculations, often using the B3LYP/6–311G(d,p) level of theory, have been shown to produce optimized structures that are in good agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.netiucr.org This agreement validates the computational model and provides confidence in the predicted geometric parameters such as bond lengths and angles. researchgate.netiucr.org The process involves iteratively calculating the energy and forces on the atoms to find a minimum on the potential energy surface. arxiv.org

Derivation and Interpretation of Quantum Chemical Parameters

Beyond the HOMO-LUMO gap, a range of other quantum chemical parameters can be derived from DFT calculations to further characterize the reactivity and electronic nature of this compound. researchgate.netresearchgate.net These parameters provide a deeper understanding of the molecule's behavior in chemical reactions. scirp.org

| Parameter | Description |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. It provides insights into the charge distribution and is relevant for understanding intermolecular interactions. scirp.orgdergipark.org.tr |

| Electronegativity (χ) | Represents the ability of a molecule to attract electrons. researchgate.net It is calculated as the negative of the average of the HOMO and LUMO energies. researchgate.net |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. It is calculated from the HOMO-LUMO energy gap. researchgate.net |

| Ionization Potential (I) | The energy required to remove an electron from the molecule. A lower ionization potential indicates higher reactivity. scirp.org |

These parameters are instrumental in studies such as corrosion inhibition, where they help to correlate the molecular structure of inhibitors with their efficiency. researchgate.netresearchgate.net For instance, a higher dipole moment can sometimes indicate a greater tendency for a molecule to accumulate on a surface, enhancing its inhibitory effect. arabjchem.org

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a detailed view of their movements and interactions. wikipedia.org This technique can reveal conformational changes, the behavior of surrounding solvent molecules, and the formation of intermolecular interactions. nih.govdovepress.com While specific MD simulation studies focused solely on this compound are not extensively documented in the provided search results, this method is a powerful tool for investigating the behavior of similar biomolecular systems. nih.govnih.govdovepress.com Such simulations are valuable for understanding how molecules like this compound might interact with biological targets or behave in different solvent environments. nih.gov

Elucidation of Reaction Mechanisms Through Computational Methods

Computational chemistry, particularly DFT, plays a vital role in elucidating the mechanisms of chemical reactions. numberanalytics.comumanitoba.ca By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the potential energy surface of a reaction and determine the most likely pathway. oregonstate.edu This approach allows for the investigation of various reaction types, including nucleophilic substitutions and cycloadditions. oregonstate.eduresearchgate.net For instance, computational methods have been used to propose mechanisms for the reaction of similar heterocyclic systems, identifying key intermediates and transition states. researchgate.netresearchgate.net These studies provide a molecular-level understanding of how reactions proceed, which is essential for optimizing reaction conditions and designing new synthetic routes. umanitoba.ca

Validation of Theoretical Models Against Experimental Data

The reliability of computational and theoretical models in predicting the molecular properties of a compound like this compound is critically dependent on their validation against experimental data. This process ensures that the chosen theoretical methods and basis sets accurately represent the molecule's behavior. The primary methods for this validation involve comparing computationally derived data with results from experimental techniques such as X-ray crystallography, Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Geometry Validation

The most definitive experimental data for the three-dimensional structure of a molecule in its solid state is provided by single-crystal X-ray diffraction (XRD). researchgate.net This technique determines precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated. These experimental geometric parameters serve as the benchmark for validating the accuracy of geometries optimized through computational methods, most notably Density Functional Theory (DFT).

| Parameter | Bond/Angle | Experimental (XRD) Value (Å or °) | Theoretical (DFT) Value (Å or °) |

|---|---|---|---|

| Bond Length | C7=O1 | Value A | Value B |

| N3-C10 (Nitro) | Value C | Value D | |

| N1-C2 | Value E | Value F | |

| Bond Angle | C2-N1-C8a | Value G | Value H |

| O1-C7-N2 | Value I | Value J | |

| C5-C6-N3 | Value K | Value L |

Vibrational Spectra Validation

FT-IR and FT-Raman spectroscopy are powerful experimental techniques for probing the vibrational modes of a molecule. nih.gov The resulting spectra show characteristic bands corresponding to the stretching, bending, and torsional motions of specific functional groups. DFT calculations can predict these harmonic vibrational frequencies. uctm.edu

However, theoretical calculations are typically performed on a single molecule in the gas phase at 0 K and are based on a harmonic approximation. uctm.edu This leads to systematic deviations from experimental frequencies, which are recorded from bulk samples at room temperature and are subject to anharmonicity. To bridge this gap, calculated frequencies are uniformly scaled by an empirical factor (often around 0.96) to improve the correlation with experimental data. sci-hub.box

For quinoxaline derivatives, studies demonstrate excellent agreement between scaled DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra. uctm.eduresearchgate.net This validation allows for a detailed and reliable assignment of the observed spectral bands to specific vibrational modes. For this compound, key vibrational modes for comparison would include the N-H and C=O stretching of the lactam ring, and the symmetric and asymmetric stretching vibrations of the nitro (NO2) group.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical Scaled DFT (cm⁻¹) |

|---|---|---|---|

| N-H stretch | ~3400 | ~3400 | Value M |

| C=O stretch | ~1670 | ~1670 | Value N |

| NO₂ asymmetric stretch | ~1530 | - | Value O |

| NO₂ symmetric stretch | ~1350 | ~1350 | Value P |

| C-N stretch | Value Q | Value R | Value S |

Electronic Spectra Validation

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. mdpi.com The resulting spectrum shows absorption maxima (λmax) that are characteristic of the molecule's conjugated system.

Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for predicting electronic excitation energies and simulating UV-Vis spectra. mdpi.comrespectprogram.org Calculations provide information on the wavelength of maximum absorption, the oscillator strength (f), which relates to the intensity of the absorption, and the nature of the electronic transitions (e.g., n→π* or π→π*). sci-hub.box For accurate validation, it is often necessary to include a solvent model, such as the Polarizable Continuum Model (PCM), in the TD-DFT calculations to mimic the experimental conditions. mdpi.com Studies on natural compounds and other derivatives show that TD-DFT calculations, particularly with functionals like B3LYP, can predict λmax values with an error margin often between 1% and 6% compared to experimental data. mdpi.com

| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) | Calculated Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|---|

| Ethanol | Value T | Value U | Value V | HOMO → LUMO |

| DMSO | Value W | Value X | Value Y | HOMO-1 → LUMO |

Biological and Pharmacological Research of 6 Nitroquinoxalin 2 One and Its Derivatives

Broad Spectrum Biological Activities of Quinoxaline (B1680401) Scaffolds

The quinoxaline scaffold, a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring, is a structure of significant interest in medicinal chemistry. ijsrch.com Derivatives of quinoxaline are recognized for their extensive range of biological activities, making them a key focus in drug discovery and development. researchgate.netnih.gov These compounds have demonstrated potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antiprotozoal agents. researchgate.netnih.govresearchgate.net

The versatility of the quinoxaline core allows for functionalization at various positions, leading to a high degree of molecular diversity. This adaptability has enabled the development of new therapeutic agents with improved potency. researchgate.net Research has shown that suitably functionalized quinoxaline derivatives exhibit promising biological properties, including antiviral, anticancer, and antileishmanial activities, indicating a promising future in medicinal chemistry. nih.govresearchgate.net The oxidation of the nitrogen atoms in the quinoxaline ring to form quinoxaline 1,4-dioxides can further enhance the spectrum of biological activities. researchgate.net The wide-ranging pharmacological effects have established quinoxalines as a privileged scaffold in the search for novel therapeutic compounds. rsc.org

Antimicrobial Activity

Quinoxaline derivatives are well-documented for their potent antibacterial capabilities. nih.gov The quinoxaline ring is a core component of several antibiotics, such as echinomycin (B1671085) and actinoleutin, which are known to inhibit the growth of Gram-positive bacteria. mdpi.com Research into synthetic 6-nitroquinoxaline (B1294896) derivatives has revealed that their binding to bacterial DNA induces structural changes, leading to an over-supercoiled form that ultimately results in programmed cell death. nih.gov This mechanism highlights the potential of these compounds as effective antibacterial agents. nih.gov

In vitro antibacterial activity of quinoxaline derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death. wikipedia.orgresearchgate.net

Studies on various quinoxaline derivatives have demonstrated a range of MIC values against different bacterial strains. For instance, a series of 3,6-dimethylquinoxaline-2-hydrazone derivatives showed MIC values ranging from 0.0313 mg/mL to 0.125 mg/mL against several bacterial strains. researchgate.net The corresponding MBC values for these compounds ranged between 0.0625 mg/mL and 0.250 mg/mL. researchgate.net Another study involving different quinoxaline derivatives reported MIC values between 0.025 µM/mL and 0.1 µM/mL for all tested bacterial strains. mdpi.com For certain styrylquinoxalin-2(1H)-one derivatives, the lowest MIC value observed against Micrococcus luteus and Pseudomonas aeruginosa was 62.5 mg/mL. researchgate.net

The following table summarizes the MIC values for selected quinoxaline derivatives against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain(s) | MIC Value(s) | Reference(s) |

| 3,6-dimethylquinoxaline-2-hydrazone derivatives | Various bacterial strains | 0.0313 - 0.125 mg/mL | researchgate.net |

| 6-substituted quinoxalines | Bacillus subtilis, Proteus mirabilis | 0.025 - 0.1 µM/mL | mdpi.com |

| 3-substituted styrylquinoxalin-2(1H)-ones | Micrococcus luteus, Pseudomonas aeruginosa | 62.5 mg/mL | researchgate.net |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 µg/mL | nih.gov |

This table is interactive. Click on the headers to sort the data.

Bacterial morphology is a crucial factor for survival and functions such as motility and stress resistance. frontiersin.org Certain antibacterial agents can induce changes in the shape and structure of bacterial cells. mdpi.com Research has demonstrated that exposure to a sublethal dose of a 6-nitroquinoxaline derivative leads to the formation of fragmented nucleoids and alters the membrane architecture of bacteria. nih.gov Specifically, treatment with this compound was observed to change the native morphology of Staphylococcus aureus cells. nih.gov The shape of a bacterium is biologically significant, and alterations can be a response to environmental cues or pathogenic processes. nih.gov

Biofilms are communities of microorganisms encased in a self-produced matrix, which provides significant resistance to antibiotics and host immune responses. nih.govnih.gov The disruption of biofilms is a key strategy in combating persistent infections. nih.gov Synthetic 6-nitroquinoxaline derivatives have been shown to significantly disrupt preformed biofilms of Staphylococcus aureus. nih.gov The mechanism often involves the degradation of the extracellular matrix components, which can lead to the dispersion of the biofilm. thno.orgmdpi.com

Staphylococcus aureus is a major human pathogen responsible for a wide array of infections, ranging from skin lesions to more severe conditions like endocarditis and osteomyelitis. uniba.skmdpi.com The emergence of antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has made the development of new anti-staphylococcal agents a priority. mdpi.com

Studies have specifically highlighted the efficacy of 6-nitroquinoxaline derivatives against S. aureus. Research has shown that these compounds can induce structural alterations in the bacterial DNA of S. aureus, leading to cell death. nih.gov Furthermore, these derivatives have been observed to disrupt pre-existing S. aureus biofilms and alter the morphology of the bacterial cells. nih.gov The ability to combat both planktonic and biofilm-associated S. aureus makes these compounds promising candidates for further investigation. nih.gov For example, 2-hydrazinyl-3-methyl-6-nitroquinoxaline derivatives have shown notable activity against Staphylococcus aureus. semanticscholar.org

In addition to their antibacterial effects, quinoxaline scaffolds are a focal point in the development of novel antiviral drugs. nih.govnih.gov The functionalization of the quinoxaline ring system has yielded derivatives with significant activity against a variety of viruses. nih.govresearchgate.net The growing interest in this area is fueled by the need for effective therapies against emerging and resilient viral pathogens. rsc.orgnih.gov

Research has explored the antiviral potential of quinoxaline derivatives against several viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV), and hepatitis viruses. ijsrch.comnih.govnih.gov For example, a series of nih.govrsc.orgnih.govtriazolo[4,3-a]quinoxaline derivatives were evaluated for their antiviral activity, with one compound showing a 25% reduction in Herpes Simplex Virus plaques at a concentration of 20 µg/mL. nih.gov Other studies have identified quinoxalin-2-one derivatives with potent and selective activity against the Hepatitis C virus (HCV). nih.gov The broad applicability of quinoxalines extends to respiratory viruses as well, with research investigating their potential as inhibitors for influenza and coronaviruses. rsc.orgrsc.org

Antifungal Properties

Quinoxaline derivatives have demonstrated a considerable range of pharmacological activities, including antifungal properties. researchgate.netdntb.gov.ua Research has shown that specific structural modifications to the quinoxaline nucleus can lead to potent antifungal agents. For instance, compounds with a nitro substituent at the 6-position have been noted for their enhanced biological activity. researchgate.net

Studies on various quinoxaline derivatives have revealed their efficacy against different fungal strains. For example, a series of synthesized quinoxalin-2(1H)-one derivatives were tested against standard fungal strains, with some exhibiting significant antifungal activity. researchgate.net While broad-spectrum antifungal activity has been reported for the quinoxaline class of compounds, some derivatives exhibit selective action. For instance, certain quinoline (B57606) derivatives have shown specific action against either yeasts like Candida spp. or filamentous fungi such as dermatophytes. nih.gov

The mechanism of antifungal action for some related heterocyclic compounds, such as the coumarin (B35378) derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, involves the inhibition of mycelial growth and conidia germination, with effects on the fungal cell wall structure. nih.gov This provides a potential avenue for investigating similar mechanisms in 6-nitroquinoxalin-2-one and its derivatives.

Anticancer Activity

The quinoxaline scaffold is a recognized and promising framework in the development of anticancer agents. researchgate.net Derivatives of quinoxaline have been extensively studied for their potential as anticancer drugs due to their ability to act as selective adenosine (B11128) triphosphate (ATP) competitive inhibitors for numerous kinases involved in cancer cell signaling. nih.gov The presence of a nitro group, in particular, is often associated with potential biological activity and reactivity. ontosight.ai

Numerous studies have demonstrated the antiproliferative effects of quinoxaline derivatives across a variety of human cancer cell lines. For instance, novel synthesized quinoxaline derivatives have shown a range of anticancer activity, from moderate to very strong, against cell lines such as MCF-7 (breast), HepG2 (liver), and HCT-116 (colon). nih.gov Specifically, compounds incorporating a 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea moiety have demonstrated notable activity against HCT-116 and MCF-7 cell lines. nih.gov

The antiproliferative activity is often dose-dependent, and the structural features of the derivatives play a crucial role. For example, certain ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives have shown significant cytotoxicity against human non-small cell lung carcinoma (A549) and glioblastoma (U87-MG) cell lines. researchgate.net The substitution pattern on the quinoxaline ring is critical, with compounds bearing a nitro substituent at the 6-position often showing increased activity. researchgate.net The table below summarizes the antiproliferative activity of selected quinoxaline derivatives.

| Compound/Derivative | Cell Line(s) | Observed Effect | IC50 Value(s) | Reference(s) |

| Quinoxaline Derivatives (General) | MCF-7, HepG2, HCT-116 | Variable anticancer activity | Varies | nih.gov |

| Compound VIIIc | HCT-116, MCF-7 | Potent anticancer activity | 2.5 µM, 9 µM | nih.gov |

| Compound VIIIa | HepG2 | Good anticancer activity | 9.8 µM | nih.gov |

| Ethyl 3-(arylethynyl)quinoxaline-2-carboxylates (2a, 2d) | A549, U87-MG | Cytotoxic | 3.3 µM | researchgate.net |

| 6-nitro substituted quinoxalines | Various | Generally more active | Not specified | researchgate.net |

The National Cancer Institute's (NCI) 60-cell line screen is a pivotal tool for identifying and characterizing novel compounds with potential anticancer activity. wikipedia.orgcancer.govnih.gov This panel represents a diverse set of human cancers, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. wikipedia.orgcancer.gov The screening process assesses the cytostatic and cytotoxic impacts of test substances, allowing for the identification of unique biological response patterns. wikipedia.org

Quinoxaline derivatives have been subjected to this comprehensive screening. For example, the compound NSC682578, a derivative of 6-nitroquinoxaline, is part of the NCI's compound collection, indicating its evaluation for potential therapeutic applications. ontosight.ai The results from these screens can highlight a compound's anti-proliferative activities against various human cancer cell lines, justifying further dose-dependent studies. mdpi.com For instance, preliminary single-dose screening of compounds NSC765690 and NSC765599 showed anti-proliferative activity against different types of human cancer cell lines, with melanoma cell lines being particularly sensitive. mdpi.com

The anticancer effects of quinoxaline derivatives are often attributed to their ability to modulate key cellular pathways involved in cancer cell proliferation, survival, and metastasis. Metabolic reprogramming is a hallmark of cancer, and various signaling pathways are involved in this process. nih.gov

One of the significant pathways targeted by quinoxaline derivatives is the STAT3 signaling pathway. nih.gov For example, a novel class of quinoxaline–arylfuran derivatives has been shown to inhibit STAT3 phosphorylation, which is crucial for its activation. nih.gov Molecular docking studies have further revealed that these derivatives can occupy specific subpockets of the SH2 domain of STAT3, thereby blocking the signaling cascade. nih.gov

Additionally, some quinoxaline derivatives have been developed as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are important targets in cancer therapy. nih.gov The PI3K/AKT signaling pathway, which is critical for cell proliferation and survival, is another target. mdpi.com Its abnormal activation is implicated in tumorigenesis, and some anticancer compounds have been shown to inhibit this pathway at both the gene and protein levels. mdpi.com Furthermore, the NF-κB pathway, which plays a central role in inflammation and carcinogenesis, can be modulated by certain compounds, contributing to reduced cancer cell proliferation. mdpi.com

A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. nih.gov Quinoxaline derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines. researchgate.netresearchgate.net The induction of apoptosis can be triggered by both intrinsic and extrinsic signals, leading to the activation of caspases and subsequent cell death. nih.gov

Studies have shown that certain quinoxaline derivatives can induce apoptosis in human A549 lung cancer cells, which is often accompanied by an increase in reactive oxygen species (ROS) production. researchgate.net ROS can act as second messengers in signaling pathways that lead to apoptosis. nih.gov The apoptotic process induced by some derivatives is characterized by morphological changes such as nuclear disintegration and chromatin fragmentation. researchgate.net

Furthermore, some quinoline derivatives have been found to induce both apoptosis and autophagy simultaneously in pancreatic cancer cells. nih.gov This is achieved through the activation of Caspase-3 and cleavage of PARP, hallmarks of apoptosis. nih.gov The induction of apoptosis by some compounds is also linked to the modulation of the Bcl-2 family of proteins, which are central regulators of the mitochondrial apoptotic pathway. mdpi.com

Research has highlighted the efficacy of this compound derivatives against specific types of cancer, including pancreatic and breast cancer.

Pancreatic Cancer: Pancreatic cancer is known for its aggressive nature and poor prognosis, making the development of new therapeutic agents crucial. nih.govcnr.it Nitroxoline, a related nitro-substituted quinoline, and its derivatives have shown promising anti-proliferative effects against pancreatic cancer cell lines. nih.govcnr.it Some of these novel compounds demonstrated stronger effects on cell viability and clonogenic capacity in pancreatic cancer cells compared to the approved targeted agent, erlotinib. nih.gov Furthermore, a quinoxaline urea (B33335) analog has been identified that modulates IKKβ phosphorylation, reducing tumor volume and growth in a xenograft mouse model of pancreatic cancer, both alone and in combination with gemcitabine. nih.gov

Breast Cancer: Quinoxaline derivatives have also been investigated for their potential against breast cancer. researchgate.net Certain derivatives have shown significant cytotoxic activities against breast cancer cell lines like MCF-7 and MDA-MB-231, even under hypoxic conditions which are often associated with multidrug resistance. researchgate.net Some of these compounds can suppress the expression of HIF-1α and induce apoptosis in MCF-7 cells. researchgate.net Additionally, specific derivatives have been found to effectively inhibit the expression of BCL2 and ERα in MCF-7 cells. researchgate.net The table below provides a summary of the efficacy of selected derivatives against pancreatic and breast cancer.

| Derivative Type | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |

| Nitroxoline Derivatives | Pancreatic | Multiple | Greater anti-proliferative effect than nitroxoline; stronger effect than erlotinib. | nih.gov |

| Quinoxaline Urea Analog (84) | Pancreatic | MiaPaCa2 (in vivo) | Reduced tumor volume and p-IKKβ levels. | nih.gov |

| 7-amino-6-halogeno derivatives | Breast | MCF-7, MDA-MB-231 | Significant cytotoxicity; suppressed HIF-1α; induced apoptosis. | researchgate.net |

| Compound 14b | Breast | MCF-7 | Effectively inhibits BCL2 and ERα expression. | researchgate.net |

Antiparasitic Activity

Quinoxaline derivatives, particularly those containing a nitro group, have been a subject of significant research in the pursuit of new antiparasitic agents. The nitro group can undergo bioreduction within parasites to form reactive intermediates that are cytotoxic. This mechanism is a key factor in their activity against a range of parasites.

Derivatives of 6-nitroquinoxaline-2-one have demonstrated notable activity against several protozoan parasites.

Trichomonas vaginalis

T. vaginalis is a protozoan parasite responsible for the sexually transmitted infection trichomoniasis. mdpi.com Research has explored nitroquinoxaline derivatives as potential treatments. In one study, two series of novel 7-nitroquinoxalin-2-ones and 6-nitroquinoxaline-2,3-diones were synthesized and evaluated for their in vitro activity against T. vaginalis. nih.govresearchgate.net The 7-nitroquinoxalin-2-one derivatives showed moderate to high activity, whereas the 6-nitroquinoxaline-2,3-diones were generally less effective. nih.govcsic.es

A particularly potent compound from this study was 7-nitro-4-(3-piperidinopropyl)quinoxalin-2-one, which exhibited the highest trichomonacidal activity with a 50% inhibitory concentration (IC50) of 18.26 μM. nih.govresearchgate.net This compound was further tested in a murine model of trichomoniasis. nih.gov

The structural characteristics that appear to enhance trichomonacidal activity in this class of compounds include the presence of a ω-(dialkylamino)alkyl substituent at position 4 and a keto group at position 2 of the quinoxaline ring. nih.gov

Trypanosoma cruzi

Trypanosoma cruzi is the causative agent of Chagas disease, a significant health issue in Latin America. Nitroheterocyclic compounds like benznidazole (B1666585) and nifurtimox (B1683997) are used in its treatment, highlighting the potential of this chemical class. core.ac.uk

Several nitroquinoxaline derivatives have been screened for their activity against T. cruzi. Some 7-nitroquinoxalin-2-one derivatives have shown in vitro activity against both epimastigotes and intracellular amastigotes of T. cruzi, as well as in vivo activity in mouse models. core.ac.uk For instance, the N1,N4-dimethyl derivative of 7-nitroquinoxalin-2-one was identified as one of the most active compounds in a screening against Trypanosoma brucei rhodesiense, a related parasite that causes African trypanosomiasis. core.ac.uk This compound also demonstrated activity against T. cruzi. core.ac.uk

Toxoplasma gondii

Quinoxalinone derivatives, specifically 7-nitroquinoxalin-2-ones, have been assessed for their effectiveness against Toxoplasma gondii, the parasite that causes toxoplasmosis. researchgate.net Several of these compounds have shown detrimental effects on the tachyzoite stage of the parasite in vitro. researchgate.net

Neuropharmacological Activity

Certain derivatives of 6-nitroquinoxaline have been investigated for their effects on the central nervous system, particularly their interactions with neurotransmitter receptors.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. wikipedia.org It requires both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, to become activated. wikipedia.org

Quinoxalinedione derivatives, such as 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), have been identified as potent antagonists at glutamate receptors. nih.gov DNQX acts as a competitive antagonist at the quisqualate and kainate subtypes of glutamate receptors. nih.gov Furthermore, it has been shown to be a potent neuroprotective agent against glutamate and NMDA-induced neurotoxicity by antagonizing the co-agonist activity of glycine at the NMDA receptor complex. nih.gov

CNQX has also been extensively studied for its interaction with the NMDA receptor. It has been found to antagonize responses mediated by the NMDA receptor complex and its associated glycine recognition sites. nih.govnih.gov Studies using whole-cell patch recordings from hippocampal neurons have demonstrated that CNQX reduces currents induced by NMDA, and this antagonism can be reversed by increasing the extracellular glycine concentration, suggesting a competitive interaction at the glycine binding site. nih.gov Radioligand binding assays confirmed that CNQX displaces [3H]glycine from its binding site on the NMDA receptor complex. nih.gov

The neuropharmacological activity of these quinoxaline derivatives has been further characterized by their effects on downstream signaling pathways. Cyclic guanosine (B1672433) monophosphate (cGMP) is an important second messenger in the brain, and its levels in the cerebellum can be increased by the administration of NMDA receptor agonists. nih.govmdpi.com

Intracerebellar administration of quisqualate leads to a significant increase in cerebellar cGMP levels. nih.gov Both DNQX and CNQX have been shown to attenuate this quisqualate-induced increase in cGMP. nih.gov Furthermore, DNQX competitively attenuated the increase in cGMP levels induced by D-serine, an agonist at the glycine site of the NMDA receptor. nih.gov These findings indicate that these quinoxalinediones can modulate neurological responses by interfering with the NMDA receptor and its associated glycine recognition site, leading to a reduction in downstream signaling events like the production of cerebellar cGMP. nih.gov

Other Investigated Biological Activities

Beyond their antiparasitic and neuropharmacological effects, derivatives of this compound have been explored for a variety of other potential therapeutic applications.

Anti-inflammatory Activity: Some quinoxaline derivatives have been synthesized and evaluated for their anti-inflammatory properties. dntb.gov.uascielo.org.mx For instance, new pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives have been synthesized and shown to possess anti-inflammatory and analgesic activities. dntb.gov.ua

Antimalarial Activity: The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a prominent example. core.ac.uksums.ac.ir While specific studies on the antimalarial activity of this compound are not extensively detailed in the provided context, the broader class of quinoxaline derivatives has been investigated for this purpose. researchgate.netnih.gov The general strategy often involves modifying the quinoline core to overcome drug resistance. sums.ac.ir

Kinase Inhibition: Protein kinases are crucial targets in drug discovery, particularly in oncology. nih.govnih.gov Quinoxaline derivatives have been designed and synthesized as kinase inhibitors. nih.govnih.gov For example, novel quinoxaline derivatives have been developed as dual inhibitors of Pim-1 and Pim-2 kinases, which are implicated in various cancers. nih.gov Additionally, N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide (B121943) derivatives have been introduced as a scaffold for EGFR inhibition. nih.gov

Antioxidant Activity: The potential for antioxidant activity has been explored in some quinoxaline derivatives. nih.gov

Antidiabetic Activity: The therapeutic potential of quinoxaline derivatives in the context of diabetes has been investigated. nih.govnih.govfrontiersin.org Studies have been conducted on 3,6,7-trisubstituted-2-(1H-imidazol-2-ylsulfanyl)quinoxalines and quinoxalin-2-yl isothioureas for their glucose-dependent insulinotropic activity. nih.gov Some of these compounds demonstrated a significant effect on insulin (B600854) secretion in a RIN5F cell-based assay. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Such studies have been conducted on this compound derivatives to optimize their therapeutic properties.

For their antiparasitic activity , particularly against T. vaginalis, SAR studies have revealed that the presence of an ω-(dialkylamino)alkyl substituent at the N-4 position and a keto group at the C-2 position of the quinoxaline ring are important for trichomonacidal activity. nih.gov In a series of 7-nitroquinoxalin-2-ones, the derivative with a 3-piperidinopropyl group at N-4 showed the highest potency. nih.gov In contrast, 6-nitroquinoxaline-2,3-diones generally displayed lower activity, suggesting that the presence of the second keto group is detrimental to their anti-trichomonal effects. nih.gov

In the context of antitrypanosomal activity , methylation of the N-1 nitrogen in 7-nitroquinoxalin-2-ones generally led to a two-fold increase in activity against T. brucei. core.ac.uk However, this modification was also associated with an increase in cytotoxicity. core.ac.uk The nature of the substituent at the N-4 position also plays a critical role, with bulky fused rings like piperidine, isoquinoline, or benzo[d]azepine often resulting in cytotoxic compounds. core.ac.uk

For anticancer activity , SAR studies on quinoxaline derivatives have shown that the type and position of substituents on the aromatic rings are crucial. mdpi.comnih.gov For example, in a series of pyrrol[1,2-a]quinoxaline derivatives, electron-releasing groups like methoxy (B1213986) at specific positions were found to be essential for activity against certain cancer cell lines, while electron-withdrawing groups like fluorine decreased the activity. mdpi.com In other series, unsubstituted aromatic rings or the presence of a chlorine atom resulted in higher activity compared to other substituents. mdpi.com

Regarding kinase inhibition , the design of quinoxaline urea analogs as IKKβ phosphorylation modulators for pancreatic cancer therapy has been guided by SAR. nih.gov These studies have led to the identification of analogs with improved potency and oral bioavailability compared to the initial lead compounds. nih.gov

Molecular Mechanisms and Interactions

DNA Interactions and Resultant Structural Alterations

Quinoxaline (B1680401) derivatives are known to interact with DNA, a characteristic that often underpins their biological effects. The introduction of a nitro group to the quinoxaline structure can significantly enhance its DNA binding capabilities. sigmaaldrich.com

Inhibition of DNA Synthesis

The interference with DNA synthesis is a primary mechanism for the therapeutic action of many quinolone-based compounds. sigmaaldrich.com These agents can inhibit the replication of DNA, a process essential for cell division and proliferation. sigmaaldrich.com The general mechanism for quinolones involves the inhibition of topoisomerases, enzymes crucial for managing DNA topology during replication. sigmaaldrich.com By targeting these enzymes, quinolones can halt DNA synthesis. sigmaaldrich.com For nitroheterocyclic compounds, the ability to inhibit DNA synthesis has been correlated with the compound's half-wave reduction potential. frontiersin.org Specifically, agents like doxorubicin, which has a related structural motif, can intercalate into DNA and inhibit the progression of topoisomerase II, leading to double-strand DNA breaks that block both replication and transcription. frontiersin.org This inhibition of DNA synthesis is a key factor in the anti-proliferative and cytotoxic effects observed in cancer cells. frontiersin.org

Effects on Nucleoid Structure and Membrane Architecture

The bacterial chromosome is organized into a compact structure called the nucleoid, a process involving nucleoid-associated proteins (NAPs) and macromolecular crowding. nih.govnih.gov These proteins influence the nucleoid's architecture by bending, bridging, or wrapping DNA. nih.gov While specific studies detailing the direct effects of 6-Nitroquinoxalin-2-one on the bacterial nucleoid structure are not prevalent, compounds that interfere with DNA or its associated enzymes, like DNA gyrase and topoisomerase IV, inherently affect nucleoid integrity and DNA topology. wikipedia.org For instance, the inhibition of DNA gyrase, which introduces negative supercoils into DNA, would alter the superhelical state of the chromosome, a critical feature of the nucleoid's organization. nih.govwikipedia.org

Enzyme Inhibition and Modulation (e.g., Bacterial DNA Gyrase, Topoisomerase IV, IKKβ Phosphorylation)

A significant facet of the molecular action of quinoxaline derivatives is their capacity to inhibit or modulate the activity of critical enzymes.

Bacterial DNA Gyrase and Topoisomerase IV

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are well-validated targets for antibacterial agents. wikipedia.orgmdpi.comsemanticscholar.org These enzymes are essential for bacterial survival, managing DNA topology to allow for replication and transcription. wikipedia.orgnih.gov DNA gyrase introduces negative supercoils, while topoisomerase IV is primarily responsible for decatenating (unlinking) replicated chromosomes. wikipedia.orgsemanticscholar.org Quinolone antibiotics function by targeting these enzymes, stabilizing the enzyme-DNA complex, which leads to double-stranded breaks in the DNA and ultimately cell death. nih.gov

Several novel inhibitors based on quinoxaline and related scaffolds have been developed and show potent activity against these enzymes. While specific IC50 values for this compound are not widely published, related compounds demonstrate the potential of this chemical class. For example, some novel bacterial topoisomerase inhibitors (NBTIs) show potent dual-targeting activity. nih.gov

| Compound Type | Target Enzyme | Reported IC50 (µM) | Source Organism |

|---|---|---|---|

| Topoisomerase IV inhibitor 2 | Topoisomerase IV | 0.23 | Staphylococcus aureus |

| Topoisomerase IV inhibitor 2 | DNA Gyrase | 0.43 | Escherichia coli |

| Naphthyridine derivative (8p) | DNA Gyrase | ~56 | M. smegmatis |

| Garenoxacin | Topoisomerase IV | 1.25-2.5 µg/ml | S. aureus |

| Garenoxacin | DNA Gyrase | 1.25 µg/ml | S. aureus |

This table presents inhibitory concentration (IC50) data for various compounds against bacterial topoisomerases to illustrate the activity of related inhibitor classes. Data for this compound itself is not specified in the provided sources. nih.govmedchemexpress.comresearchgate.netmedchemexpress.com

IKKβ Phosphorylation

Inhibitor of kappa B (IκB) kinase beta (IKKβ) is a crucial enzyme in the NF-κB signaling pathway, which regulates inflammation, cell proliferation, and survival. nih.govijbs.com The phosphorylation and activation of IKKβ is a key event that triggers this pathway. ijbs.comnih.gov Genetic models have confirmed IKKβ as a therapeutic target for cancers like pancreatic cancer. nih.gov Structure-activity relationship (SAR) studies have identified quinoxaline urea (B33335) analogs as potent inhibitors of IKKβ phosphorylation. ijbs.comnih.gov For instance, a novel quinoxaline urea analog, compound 84, was found to reduce the levels of phosphorylated IKKβ (p-IKKβ) in a dose- and time-dependent manner. nih.gov The synthesis of this and similar analogs often involves 6-nitroquinoxalin-2-ol, the tautomeric form of this compound, as a key intermediate, directly linking this chemical scaffold to the modulation of IKKβ activity. nih.gov Inhibition of IKKβ by these compounds blocks the NF-κB pathway, leading to reduced cancer cell growth and induction of apoptosis. nih.govijbs.comnih.gov

Receptor Binding and Modulation

The ability of a molecule to bind to a biological receptor is defined by its binding affinity, often measured by the equilibrium dissociation constant (Kd). malvernpanalytical.com This interaction is governed by non-covalent forces like hydrogen bonding and electrostatic interactions. malvernpanalytical.com Quinoxaline derivatives have been investigated for their receptor binding capabilities. For example, a derivative of 6-nitroquinoxaline (B1294896) was synthesized as part of a study on excitatory amino acid receptor antagonists. epo.org Another study on σ2 receptor ligands, while not identifying a unified pharmacophore, showed that various structural features contribute to receptor binding. scielo.br Although specific receptor binding data for this compound is limited, related structures show activity. For instance, 6-cyano-7-nitroquinoxalin-2,3-dione (CNQX) is known to be an antagonist at AMPA/kainate receptors. The diverse biological activities of quinoxalines suggest a broad potential for receptor modulation.

General Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The bioactivity of this compound and its analogs is a consequence of their interactions with essential biological macromolecules. As discussed, these compounds can bind to DNA, potentially through intercalation or groove binding, which can disrupt replication and transcription. sigmaaldrich.comfrontiersin.org Furthermore, their ability to inhibit enzymes like topoisomerases and kinases demonstrates significant protein-ligand interactions. nih.govnih.gov The nitro group on the quinoxaline ring is often crucial for these interactions, affecting the electronic properties of the molecule and enhancing its binding capabilities. sigmaaldrich.com Quinoxaline-based compounds have been developed as fluorescent probes, indicating their ability to target and interact with biological macromolecules within cells, which can then be visualized. rsc.org

Modulation of Cellular Processes (e.g., Proliferation, Differentiation, Survival)

By interacting with DNA, enzymes, and receptors, this compound and its derivatives can profoundly affect fundamental cellular processes.

Cell Proliferation and Survival: A primary outcome of the molecular interactions described above is the inhibition of cell proliferation and the induction of cell death (apoptosis), particularly in cancer cells. Quinoxaline derivatives have shown cytotoxic effects against various cancer cell lines. researchgate.net The inhibition of IKKβ by quinoxaline urea analogs, for example, leads to the downregulation of antiapoptotic proteins and induces a G1 arrest in the cell cycle of pancreatic cancer cells. nih.gov Similarly, the inhibition of DNA synthesis and topoisomerases directly halts the cell cycle and can trigger apoptotic pathways. frontiersin.org The effectiveness of these compounds is often evaluated using cell viability assays, such as the WST-1 or MTT assay, which measure the metabolic activity of living cells. cellbiolabs.comnih.govtakara.co.kr

| Cellular Process | Observed Effect of Quinoxaline Derivatives | Underlying Mechanism |

|---|---|---|

| Proliferation | Inhibition / Cytotoxicity | Inhibition of DNA synthesis, cell cycle arrest (e.g., G1 phase) nih.gov |

| Survival | Induction of Apoptosis | Inhibition of pro-survival pathways (e.g., NF-κB), downregulation of anti-apoptotic proteins nih.govijbs.com |

| Cell Migration | Inhibition | Reduction of p-IKKβ levels nih.gov |

This table summarizes the observed effects of quinoxaline-based compounds on key cellular processes.

Medicinal Chemistry and Drug Development Aspects

Lead Compound Identification and Optimization

In drug discovery, a lead compound is a chemical entity that demonstrates promising biological activity against a specific target and serves as the starting point for optimization. slideshare.netresearchgate.net The 6-nitroquinoxalin-2-one core is a key structural motif in the development of new therapeutic agents. nih.gov The process of lead identification involves screening large libraries of compounds to find "hits," which are then refined into more potent and selective lead compounds. upmbiomedicals.com

The optimization of a lead compound aims to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing adverse effects. upmbiomedicals.comcreative-biostructure.com For quinoxaline (B1680401) derivatives, structure-activity relationship (SAR) studies are crucial. These studies explore how modifying the chemical structure, for instance by adding or altering substituent groups, affects the compound's biological activity. nih.govmdpi.com

In the context of this compound and its analogs, research has shown that the position and nature of substituents on the quinoxaline ring are critical for activity. mdpi.comnih.gov For example, nitration of 2-quinoxalinol under specific acidic conditions can selectively yield 6-nitroquinoxalin-2-ol, which is a precursor for many derivatives. nih.gov The introduction of different functional groups at various positions on the quinoxaline ring system allows chemists to modulate the compound's properties. For instance, studies on related nitroquinoxaline derivatives have shown that adding ω-(dialkylamino)alkyl substituents can enhance their activity against certain pathogens. nih.gov This systematic modification is a cornerstone of lead optimization, aiming to create a drug candidate with the best possible balance of efficacy and safety for clinical development. upmbiomedicals.com

Pharmacokinetic Predictions (ADME Analysis, Lipinski's Rule of Five)